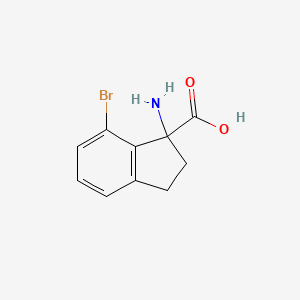

1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

1-amino-7-bromo-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C10H10BrNO2/c11-7-3-1-2-6-4-5-10(12,8(6)7)9(13)14/h1-3H,4-5,12H2,(H,13,14) |

InChI Key |

QGVXFMZSQPGOQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=CC=C2Br)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Bromination Step

- Starting Material: 2,3-dihydro-1H-indene-1-carboxylic acid.

- Brominating Agents: Elemental bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed.

- Solvent: Organic solvents such as dichloromethane (CH2Cl2) are preferred for their inertness and ability to dissolve both reactants and products.

- Reaction Conditions: Typically conducted at controlled temperatures to avoid over-bromination or side reactions. Reaction times and temperature are optimized to achieve selective monobromination at the 7-position.

Amination Step

- Aminating Agents: Ammonia (NH3) or primary amines under controlled conditions.

- Reaction Conditions: The brominated intermediate is reacted with ammonia or an amine source, often under mild heating or reflux, to substitute the bromine with an amino group or to introduce the amino functionality at the 1-position.

- Purification: The final product is purified by recrystallization or chromatographic techniques to obtain high purity suitable for research or industrial use.

Industrial Scale Considerations

- Continuous Flow Reactors: For scale-up, continuous flow systems are utilized to improve reaction control, safety, and yield.

- Automated Systems: Automation aids in precise reagent addition and temperature control.

- Purification: Industrial purification employs recrystallization and chromatographic methods to ensure product consistency and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Br2 or NBS (1 equiv) | Dichloromethane | 0–25 °C | Controlled addition to prevent over-bromination |

| Amination | NH3 (excess) or primary amine | Ethanol or aqueous | Reflux (~50–80 °C) | Reaction time optimized for complete substitution |

| Purification | Recrystallization or column chromatography | Ethyl acetate/pentane mixtures | Ambient | Yield and purity depend on solvent system |

Mechanistic Insights

- The bromination proceeds via electrophilic aromatic substitution, where bromine electrophile selectively attacks the 7-position due to electronic and steric factors.

- Amination involves nucleophilic substitution or direct amination of the carboxylic acid intermediate, facilitated by the leaving group (bromine).

- The amino group at position 1 can participate in hydrogen bonding, influencing crystallization and product stability.

Related Synthetic Routes and Variants

- Protection of the amino group during synthesis is sometimes achieved using tert-butoxycarbonyl (Boc) groups, as seen in related compounds like 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid. This multi-step synthesis involves bromination, Boc protection, and carboxylation, allowing selective functional group transformations.

- Halogenation may also be performed on substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid derivatives using halogen sources (Cl2, Br2) followed by elimination reactions under weak base catalysis (e.g., DBU) to afford intermediates for further functionalization.

Comparative Data Table of Key Preparation Parameters

| Parameter | 1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | Related Boc-Protected Derivative |

|---|---|---|

| Molecular Formula | C10H10BrNO2 | C15H18BrNO4 |

| Molecular Weight | 256.10 g/mol | 356.21 g/mol |

| Bromination Agent | Br2 or NBS | Br2 or NBS |

| Amination Method | NH3 or amine substitution | Boc protection followed by amination |

| Solvent for Bromination | Dichloromethane | Dichloromethane |

| Reaction Temperature | 0–25 °C | Ambient to reflux |

| Purification | Recrystallization, chromatography | Chromatography, recrystallization |

| Scale-up Method | Batch or continuous flow reactors | Multi-step batch synthesis |

Research Findings and Optimization Notes

- Selectivity in bromination is crucial; excessive bromine or elevated temperatures lead to polybrominated by-products.

- Use of N-bromosuccinimide offers milder bromination conditions with better control.

- Amination efficiency improves with excess ammonia and prolonged reaction time but must be balanced to minimize side reactions.

- Purification solvent systems (ethyl acetate/pentane mixtures) significantly affect crystallization quality and yield.

- Industrial methods emphasize continuous flow to enhance safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydrogenated compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry As a building block in organic synthesis, it helps create complex molecules.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. Studies indicate that this compound exhibits anticancer activity, inducing G0/G1 phase arrest in cancer cell lines like MDA-MB-231 (breast cancer) and A549 (lung cancer) in a concentration-dependent manner.

- Medicine Its unique structure and reactivity make it a potential lead compound for drug development.

- Industry It is utilized in synthesizing specialty chemicals and materials.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction The bromine atom can be reduced to form the corresponding hydrogenated compound using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution The bromine atom can be substituted with other functional groups like hydroxyl, alkyl, or aryl groups, often involving reagents like sodium hydroxide (NaOH) or Grignard reagents.

Anticancer Properties

Studies indicate that 1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits anticancer activity. The mechanism involves:

- Cell Cycle Arrest The compound can induce G0/G1 phase arrest in cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. This effect is concentration-dependent, suggesting it can halt tumor progression.

- Cytotoxicity In vitro assays show cytotoxic effects against several cancer cell lines, with IC50 values indicating its effectiveness compared to standard chemotherapeutic agents like colchicine. The biological activity is attributed to its interaction with tubulin, enhancing tubulin polymerization, which disrupts normal mitotic processes in cancer cells, leading to apoptosis.

Study 1: Antiproliferative Effects

A controlled study evaluated the antiproliferative effects of this compound across six human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, particularly in MDA-MB-231 cells, where the compound demonstrated the strongest cytotoxic effect.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 15 | Strong cytotoxicity |

| A549 | 20 | Moderate cytotoxicity |

| SW480 | 25 | Weak cytotoxicity |

Study 2: Cell Cycle Analysis

Further analysis revealed that treatment with this compound led to significant changes in cell cycle distribution, particularly an increase in the subG1 phase population, indicative of apoptosis. This was particularly evident in MDA-MB-231 cells where DNA fragmentation was noted.

Mechanism of Action

The mechanism of action of 1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The bromine atom at position 7 introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogues. This contrasts with methoxy- or hydroxy-substituted derivatives, where electron-donating groups reduce acidity. For example:

- 5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (MW 196.62, CAS 66041-26-7) replaces bromine with chlorine, which has weaker electron-withdrawing effects and smaller steric bulk .

Comparative Data Table

Biological Activity

1-Amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1270366-30-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 256.10 g/mol

- Structure : The compound features a brominated indene core with an amino and carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Properties

Studies have indicated that 1-amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits significant anticancer activity. Its mechanism appears to involve:

- Cell Cycle Arrest : Research demonstrates that this compound can induce G0/G1 phase arrest in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. This effect is concentration-dependent and suggests a potential role in halting tumor progression .

- Cytotoxicity : In vitro assays using the sulforhodamine B (SRB) method have shown that the compound possesses cytotoxic effects against several cancer cell lines. The IC values indicate its effectiveness compared to standard chemotherapeutic agents such as colchicine .

The biological activity of this compound is attributed to its interaction with tubulin, similar to other known microtubule-targeting agents (MTAs). It enhances tubulin polymerization, which disrupts normal mitotic processes in cancer cells, leading to apoptosis .

Study 1: Antiproliferative Effects

In a controlled study, the antiproliferative effects of 1-amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid were evaluated across six human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, particularly in MDA-MB-231 cells, where the compound demonstrated the strongest cytotoxic effect .

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 15 | Strong cytotoxicity |

| A549 | 20 | Moderate cytotoxicity |

| SW480 | 25 | Weak cytotoxicity |

Study 2: Cell Cycle Analysis

Further analysis revealed that treatment with this compound led to significant changes in cell cycle distribution, particularly an increase in the subG1 phase population, indicative of apoptosis. This was particularly evident in MDA-MB-231 cells where DNA fragmentation was noted .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-amino-7-bromo-2,3-dihydro-1H-indene-1-carboxylic acid suggests favorable absorption and distribution characteristics. However, detailed toxicological studies are necessary to ascertain its safety profile for potential therapeutic use.

Toxicological Data

Preliminary toxicity assessments indicate that while the compound shows promise in anticancer applications, it also possesses potential health hazards associated with brominated compounds. Proper handling precautions are recommended due to its classification as harmful upon contact or ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.